molecular formula C23H26N2O2 B11500960 2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11500960
M. Wt: 362.5 g/mol
InChI Key: QFSJVIISLFITKO-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butylphenoxy group and a pyrrol-1-ylphenylmethyl group attached to an acetamide backbone. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.

    Synthesis of the final compound: The final step involves the coupling of 4-tert-butylphenoxyacetic acid with 4-(1H-pyrrol-1-yl)benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenyl)pyridine
  • 2,4-Ditert-butylphenol
  • tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

2-(4-TERT-BUTYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C23H26N2O2/c1-23(2,3)19-8-12-21(13-9-19)27-17-22(26)24-16-18-6-10-20(11-7-18)25-14-4-5-15-25/h4-15H,16-17H2,1-3H3,(H,24,26)

InChI Key

QFSJVIISLFITKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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